molecular formula C7H6ClN3 B189248 4-chloro-1H-indazol-3-amine CAS No. 20925-60-4

4-chloro-1H-indazol-3-amine

Cat. No.: B189248
CAS No.: 20925-60-4
M. Wt: 167.59 g/mol
InChI Key: QPLXQNVPEHUPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1H-indazol-3-amine is a heterocyclic compound that belongs to the class of indazoles Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-indazol-3-amine typically involves the cyclization of 2,6-dichlorobenzonitrile with hydrazine. This process includes a two-step sequence: regioselective bromination followed by heterocycle formation. The reaction is carried out in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) under mild conditions (60°C) with hydrazine hydrate and sodium acetate .

Industrial Production Methods

For large-scale production, the synthetic method described above can be adapted. The process has been demonstrated on a hundred-gram scale without the need for column chromatography purification, making it economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-indazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Hydrazine Hydrate: Used in the initial cyclization step.

    Sodium Acetate: Acts as a base in the cyclization reaction.

    Aprotic Polar Solvents: Such as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO).

Major Products Formed

The primary product of the synthesis is this compound itself. further reactions can lead to the formation of various substituted indazole derivatives, which have diverse biological activities .

Mechanism of Action

The mechanism of action of 4-chloro-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, in cancer research, indazole derivatives have been shown to inhibit the activity of tyrosine kinase receptors, leading to the suppression of tumor growth. The compound may also affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-chloro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLXQNVPEHUPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310477
Record name 4-chloro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20925-60-4
Record name 20925-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-chloroindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-fluorobenzonitrile (ABCR) (3 g, 19 mmol) in anhydrous ethanol (50 mL) was added hydrazine hydrate (3.74 mL, 77 mmol). The reaction was heated at 90° C. under a nitrogen for 3.5 hours. The reaction mixture was cooled to room temperature, treated with acetone (20 mL) and left to stand for 19 hours. The mixture was evaporated in-vacuo to yield an orange/brown solid, which was partitioned between saturated aqueous sodium hydrogen carbonate solution and dichloromethane. The organic layer was passed through a hydrophobic frit and evaporated in-vacuo to yield a brown solid, which was absorbed onto Florisil (60-100 mesh), applied to a 100 g silica SPE cartridge and purified by chromatography on Flashmaster II using a 0-10% methanol in dichloromethane gradient over 60 min. Fractions 24-29 were combined and the solvent was evaporated in-vacuo to yield the title compound as a yellow solid (2.14 g, 66%) LCMS (System B) RT=1.58 min, ES+ve m/z 168 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

Analogously to Example 1, 0.2 mol of 3-amino-4-chloroindazole in 100 ml of pyrocarbonic acid diethyl ester gives 3-amino-4-chloroindazole-2-carboxylic acid ethyl ester (melting point: 109°-111° C; 63% of theory) in 3 hours at 20°-30° C.
Name
3-amino-4-chloroindazole-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-chloro-1H-indazol-3-amine
Reactant of Route 3
4-chloro-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-chloro-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-chloro-1H-indazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-chloro-1H-indazol-3-amine
Customer
Q & A

Q1: What is the role of 4-chloro-1H-indazol-3-amine in the synthesis of linifanib?

A1: this compound serves as a crucial building block in the synthesis of linifanib, a receptor tyrosine kinase inhibitor. It specifically acts as a reactant in the Suzuki coupling reaction with the intermediate 1-(2-fluoro-5-methylphenyl)-3-(4-(4,4,5,5-teramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea to yield the final linifanib molecule [].

Q2: Are there any safety concerns regarding the synthesis of this compound?

A2: Yes, research indicates potential safety hazards during the synthesis of this compound. The hydrazine condensation reaction involved in its production can be highly exothermic, potentially leading to a dangerous self-heating scenario []. This exothermic event, identified during scale-up safety evaluations, was linked to the reaction byproduct, hydrochloric acid (HCl), which was found to lower the onset temperature for hazardous decomposition of the reaction mixture [].

Q3: How was the safety issue during this compound synthesis addressed?

A3: Researchers found that introducing a base, specifically sodium acetate, effectively mitigated the safety risks associated with this compound synthesis []. The addition of sodium acetate served to increase the onset temperature for the decomposition of the reaction mass, thereby enhancing the safety margin during large-scale production []. This modification, combined with employing a lower-boiling-point solvent, ensured safer operating conditions for the process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.